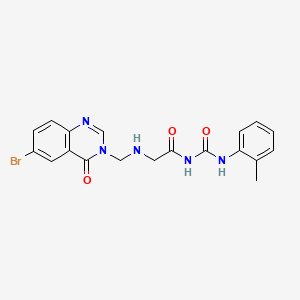
Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Methylation: The brominated quinazolinone is reacted with formaldehyde and a secondary amine to introduce the methylamino group at the 3-position.
Acylation: The final step involves the acylation of the methylamino group with o-tolyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially forming alcohol derivatives.
Substitution: The bromo group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: N-oxides of the methylamino group.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
4-Oxoquinazoline Derivatives: Compounds such as 4-oxoquinazoline and its derivatives share a similar core structure and exhibit comparable biological activities.
Bromoquinazoline Derivatives: These compounds have a bromo group at various positions on the quinazoline ring and are studied for their anti-cancer and antimicrobial properties.
Uniqueness
2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and therapeutic potential. The presence of the bromo group, methylamino group, and o-tolylcarbamoyl moiety may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
86816-92-4 |
|---|---|
Molecular Formula |
C19H18BrN5O3 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[(6-bromo-4-oxoquinazolin-3-yl)methylamino]-N-[(2-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C19H18BrN5O3/c1-12-4-2-3-5-15(12)23-19(28)24-17(26)9-21-10-25-11-22-16-7-6-13(20)8-14(16)18(25)27/h2-8,11,21H,9-10H2,1H3,(H2,23,24,26,28) |
InChI Key |
VAHCCUHDQRWZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















